
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound contains a total of 39 bonds, including multiple double bonds, aromatic bonds, and ester groups . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of esters, including methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . For this specific compound, the synthetic route may involve the esterification of 4-aminobenzoic acid with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of esters like this compound may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences to achieve high conversion and selectivity rates . Continuous-flow systems are advantageous for large-scale production due to their efficiency and ability to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH).
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of fragrances, flavors, and other esters.
Mecanismo De Acción
The mechanism of action of methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate involves its interaction with molecular targets through its ester and aromatic groups. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways . The aromatic ring can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A common ester used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Another ester known for its fruity odor and use in flavorings.
Ethyl benzoate: An ester with applications in the fragrance industry.
Uniqueness
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is unique due to its specific structure, which includes both ester and aromatic groups, as well as its ability to undergo a variety of chemical reactions. This versatility makes it valuable in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
methyl 4-[ethyl(2-prop-2-enoyloxyethyl)amino]benzoate |
InChI |
InChI=1S/C15H19NO4/c1-4-14(17)20-11-10-16(5-2)13-8-6-12(7-9-13)15(18)19-3/h4,6-9H,1,5,10-11H2,2-3H3 |
Clave InChI |
MVMQYQJSTWACJF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)C=C)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


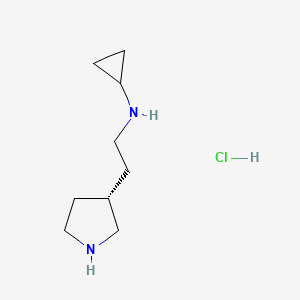

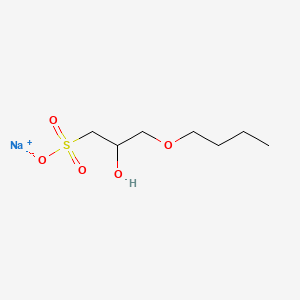
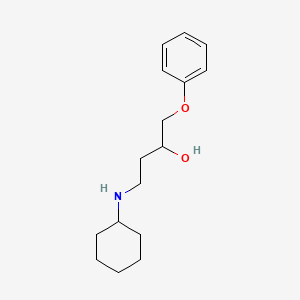

![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
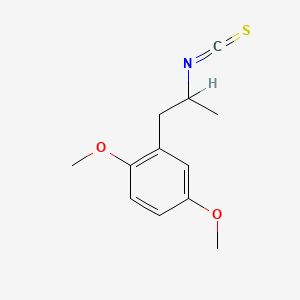
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
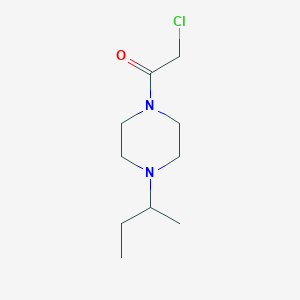
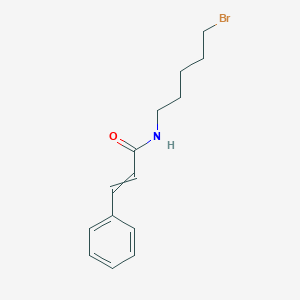
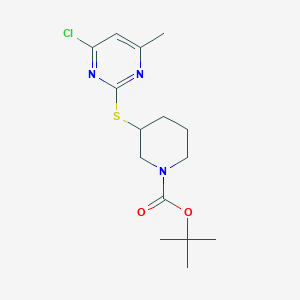
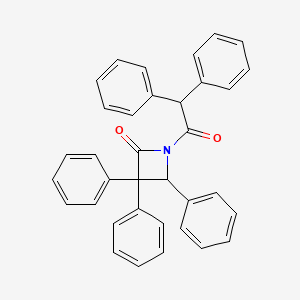
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)

